molecular formula C15H20FN3O4 B153294 Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate CAS No. 154590-34-8

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B153294
M. Wt: 325.34 g/mol
InChI Key: YOLVWCABLVHASL-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and their role as building blocks in organic synthesis. The tert-butyl group is a common protecting group in organic synthesis, and the presence of fluorine and nitro groups on the phenyl ring can significantly influence the chemical and physical properties of the compound.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained through a nucleophilic substitution reaction, showcasing the versatility of piperazine derivatives in undergoing various chemical transformations . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized using a low-cost amination process, indicating the potential for cost-effective synthesis routes for such compounds .

Molecular Structure Analysis

Single crystal X-ray diffraction analysis has been employed to determine the molecular structure of related compounds, confirming the expected conformations and geometries . Density functional theory (DFT) calculations have been used to further investigate the molecular structure, providing insights into the stability and electronic properties of these molecules .

Chemical Reactions Analysis

Piperazine derivatives can participate in various chemical reactions, which are essential for their functionalization and application in the synthesis of more complex molecules. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involved a condensation reaction, demonstrating the reactivity of the piperazine nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The presence of substituents like tert-butyl, fluorine, and nitro groups can affect properties such as solubility, melting point, and reactivity. The characterization of these compounds typically includes spectroscopic methods such as FT-IR, NMR, and MS, as well as elemental analysis . The crystal packing and intermolecular interactions have been studied using Hirshfeld surface analysis, providing information on the solid-state properties .

Relevant Case Studies

Several of the synthesized piperazine derivatives have been evaluated for their biological activity. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate was screened for its in vitro antibacterial and anthelmintic activity, although it exhibited only moderate activity . These studies are crucial for understanding the potential applications of these compounds in drug development and other fields.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Synthesis Techniques : Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, a related compound, is synthesized through nucleophilic substitution reactions. The structure is confirmed by spectroscopy and X-ray diffraction, indicating the versatility of synthesis methods for such compounds (Yang et al., 2021).
  • Molecular Structure Analysis : The molecular structure of various derivatives, including tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, has been investigated using techniques like X-ray crystallography. These studies highlight the compound's complex chemistry and potential for modification (Gumireddy et al., 2021).

Applications in Material Science

  • Anticorrosive Properties : Research on tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate [TBMPCPC] demonstrates its potential as an anticorrosive agent for carbon steel, particularly in acidic environments. This application is significant for industries that require corrosion-resistant materials (Praveen et al., 2021).

Biological and Medical Research

  • Potential in Drug Synthesis : Various derivatives, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been synthesized and characterized for potential use in drug development. Such compounds often serve as intermediates in the synthesis of biologically active molecules (Sanjeevarayappa et al., 2015).
  • Investigation in Bone Resorption Inhibition : A study on Tert-butyl 4‐(3‐[1H‐indole‐2‐carboxamido]benzoyl)piperazine‐1‐carboxylate (OA10) found it to be a potent inhibitor of osteoclast differentiation and bone resorption, suggesting its potential in treating osteolytic diseases (Jiang et al., 2014).

Safety And Hazards

The safety information available indicates that this compound may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling (Precautionary statements: P280-P305+P351+P338) .

properties

IUPAC Name

tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-8-6-17(7-9-18)13-5-4-11(19(21)22)10-12(13)16/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLVWCABLVHASL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583303
Record name tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate

CAS RN

154590-34-8
Record name tert-Butyl 4-(2-fluoro-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl piperazine-1-carboxylate (1120 mg, 6 mmol) in DMF (25 mL) was added K2CO3 (828 mg, 6 mmol) and 1,2-difluoro-4-nitrobenzene (795 mg, 5 mmol) at room temperature. The reaction was stirred at 80° C. for 24 hours. After that, the reaction was poured into 50 mL of water and extracted with EA (3×25 mL), washed with H2O (25 mL) and brine (25 mL), dried over Na2SO4 and concentrated to give yellow solid. MS (m/z): 226 (M−99)+
Quantity
1120 mg
Type
reactant
Reaction Step One
Name
Quantity
828 mg
Type
reactant
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Dissolve 3,4-difluoronitrobenzene (2.0 g, 12.6 mmol) in acetonitrile (35 mL) and add piperazine-1-carboxylic acid tert-butyl ester (4.7 g, 25.2 mmol). Heat the mixture at reflux for 16 h. Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between dichloromethane (75 mL) and water (75 mL), separate the organic portion and extract the aqueous portion with dichloromethane (2×25 mL). Combine the organics and dry (Na2SO4), filter, and concentrate in vacuo to give 2.83 g (72%) of the title compound. MS/ES m/z 270.2 [M-tertBu+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Faazil, MS Malik, SA Ahmed, RI Alsantali, P Yedla… - Bioorganic …, 2022 - Elsevier
The quest for new antifungal and antitubercular drugs is a need of the hour because of morbid co-pathogenesis and an increase in immunocompromised patients. One of the ways …
Number of citations: 13 www.sciencedirect.com
J Bao, H Liu, Y Zhi, W Yang, J Zhang, T Lu, Y Wang… - Bioorganic …, 2020 - Elsevier
Fms-like tyrosine kinase 3 (FLT3) has been considered as a potential drug target for the treatment of acute myeloid leukemia (AML), because of its high and aberrant expression in AML …
Number of citations: 12 www.sciencedirect.com
J Jeon, SY Jang, EJ Kwak, SH Lee, JY Byun… - European Journal of …, 2023 - Elsevier
Epidermal growth factor receptor (EGFR)-targeted therapy is used to treat EGFR mutation-induced non-small cell lung cancer (NSCLC). However, its efficacy does not last beyond a …
Number of citations: 4 www.sciencedirect.com
T Yang, M Hu, W Qi, Z Yang, M Tang, J He… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we describe the design, synthesis, and structure–activity relationships of a series of unique 4-(1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives that selectively inhibit Janus …
Number of citations: 27 pubs.acs.org

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